Deoxynivalenol-d1 solution is a deuterated derivative of deoxynivalenol, which is classified as a type B trichothecene mycotoxin. This compound is primarily produced by various species of the fungus Fusarium, which commonly infects cereal crops such as wheat, barley, and maize. Deoxynivalenol-d1 is used extensively as an analytical standard in scientific research, particularly in the quantification and analysis of mycotoxins in food and feed matrices.
Deoxynivalenol is synthesized through the fermentation of Fusarium species, which are prevalent in agricultural settings where grains are cultivated. The deuterated form, deoxynivalenol-d1, involves the substitution of hydrogen atoms with deuterium, enhancing its utility in analytical chemistry.
Deoxynivalenol-d1 belongs to the class of trichothecenes, a group of mycotoxins known for their potent biological effects, including inhibition of protein synthesis. It is also categorized under secondary metabolites produced by fungi, specifically those that exhibit immunosuppressive properties.
The synthesis of deoxynivalenol-d1 involves two main steps:
The molecular formula for deoxynivalenol-d1 is , with a molecular weight of approximately 297.32 g/mol. The structure features three hydroxyl groups (-OH) and an epoxy group, contributing to its biological activity.
Deoxynivalenol-d1 can participate in various chemical reactions:
Common reagents used in these reactions include:
Deoxynivalenol exerts its toxic effects primarily through the inhibition of protein synthesis. It binds to ribosomal RNA, disrupting the function of peptidyl transferase. This inhibition leads to:
These properties influence its behavior in biological systems and its detection in analytical applications.
Deoxynivalenol-d1 solution serves several scientific purposes:
Deoxynivalenol-d1 (DON-d1), a deuterated isotopologue of deoxynivalenol, serves as an indispensable internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of trichothecene mycotoxins. Its near-identical chemical properties to native DON ensure consistent extraction efficiency and chromatographic behavior, while the 1 Da mass difference enables unambiguous differentiation via mass spectrometry. This molecular design corrects for analyte losses during sample preparation and compensates for matrix-induced signal suppression/enhancement effects in complex cereal and feed matrices [6] [7].
Validation studies demonstrate that DON-d1 achieves >92% correction efficiency for matrix effects across wheat, maize, and barley samples. When incorporated at 50 µg/kg in maize extracts, DON-d1 reduced matrix effects from 24% suppression to <3% deviation compared to solvent standards [6]. This correction capability is particularly crucial in multi-toxin panels where co-extracted compounds variably impact ionization efficiency. The precision gains are substantial: inter-day variability for DON quantification decreases from 15.2% (without IS) to 4.8% when using DON-d1 [3].
Table 1: Matrix Effect Correction by Deoxynivalenol-d1 in LC-MS/MS Analysis
Matrix | Matrix Effect (Without IS) | Matrix Effect (With DON-d1) | RSR Improvement |
---|---|---|---|
Wheat flour | -28% | +2.1% | 13.5-fold |
Maize meal | -35% | -1.8% | 19.4-fold |
Barley malt | -19% | +3.5% | 5.4-fold |
Swine feed | -42% | -4.2% | 10.0-fold |
Matrix-matched calibration (MMC) protocols using DON-d1 significantly enhance quantification accuracy by simulating extraction efficiency and matrix effects in authentic samples. Optimization requires meticulous selection of blank matrices verified as mycotoxin-free through LC-HRMS screening. For corn-based feeds, the MMC protocol involves fortifying DON-d1 into certified blank matrix extracts at concentrations spanning the calibration range (1–1000 µg/kg), followed by identical extraction procedures as applied to samples [3] [6].
Critical parameters influencing MMC performance include:
Validation data confirms that DON-d1-enabled MMC achieves 92–107% recovery for DON in certified reference materials, outperforming solvent-based calibration (65–142% recovery). Linearity improves to R² > 0.999 across the tested range, with method detection limits (MDL) of 0.8 µg/kg in maize and 1.2 µg/kg in compound feeds – well below EU regulatory limits (1,750 µg/kg for cereals) [3] [4].
Table 2: Validation Parameters for DON-d1 Matrix-Matched Calibration in Cereals
Parameter | Maize | Wheat | Barley | Swine Feed |
---|---|---|---|---|
Linearity (R²) | 0.9997 | 0.9995 | 0.9993 | 0.9989 |
LOD (µg/kg) | 0.8 | 1.1 | 1.0 | 1.5 |
LOQ (µg/kg) | 2.5 | 3.3 | 3.0 | 5.0 |
Recovery (%) at 50 µg/kg | 102.4 | 98.7 | 105.2 | 93.8 |
Intra-day RSD (n=6) | 3.1% | 4.2% | 3.8% | 5.6% |
Deoxynivalenol-d1 provides critical insights into the behavior of DON conjugates during hydrolysis procedures designed to liberate bound mycotoxins. When subjected to acidic hydrolysis (0.2M trifluoroacetic acid, 60°C, 16h), DON-d1 demonstrates exceptional stability with <5% degradation, while its conjugated forms (DON-3-glucoside-d1) undergo complete cleavage to DON-d1. This confirms hydrolysis efficiency and enables precise quantification of total DON equivalents . In alkaline conditions (0.1M KOH, 60°C, 2h), DON-d1 stability remains >98%, outperforming native DON (89% stability) due to deuterium's kinetic isotope effect that retards epoxide ring degradation [8].
For enzymatic hydrolysis (β-glucosidase treatment), DON-d1-spiked samples reveal matrix-dependent hydrolysis efficiencies: wheat samples show 92% conversion of DON-3-glucoside to DON, whereas maize matrices achieve only 78% conversion due to enzyme-inhibiting phenolic compounds. Crucially, DON-d1 corrects for incomplete hydrolysis, enabling accurate back-calculation of original conjugate concentrations [6]. This correction is vital for exposure assessment, as conjugated forms contribute 15–40% to total DON in processed cereals.
Table 3: Behavior of Deoxynivalenol-d1 in Hydrolysis Procedures
Hydrolysis Method | DON-d1 Stability | D3G-d1 Conversion Efficiency | Correction Capability for Conjugates |
---|---|---|---|
Acidic (TFA, 16h) | 95.2% | 100% | Full correction via mass balance |
Alkaline (KOH, 2h) | 98.5% | Not applicable | N/A |
Enzymatic (β-glucosidase, 4h) | 100% | 85.7% | Enables 92.3% conjugate recovery |
Simulated Gastric (pH 1.5, 2h) | 99.1% | 11.4% | Reveals limited in vivo hydrolysis |
Co-elution verification between DON-d1 and native DON is essential for accurate isotope dilution mass spectrometry. Using ultrahigh-performance liquid chromatography with a 1.8 µm HSS T3 column (100 × 2.1 mm), DON-d1 exhibits retention time differences of just 0.02–0.05 seconds compared to native DON across gradient profiles, confirming near-perfect co-elution. This minimal deviation ensures identical matrix effects and ionization conditions for both isotopologues [6]. Resolution (Rₛ) between DON-d1 and native DON remains <0.1 across all tested methods, satisfying the FDA criterion for isotopic internal standards (Rₛ < 0.5) [7].
In multi-residue methods analyzing 12 trichothecenes simultaneously, DON-d1 maintains baseline separation from critical interferents:
The co-elution fidelity remains robust across matrix types, with retention time shifts of <0.5% in maize extracts versus solvent standards. This performance enables reliable DON quantification even when 15-acetyl-DON co-elutes with zearalenone metabolites – a common challenge in Fusarium toxin panels [7].
Table 4: Chromatographic Performance of Deoxynivalenol-d1 in Multi-Residue Methods
Column Type | RT Difference vs. DON (sec) | Resolution from D3G | Resolution from 3ADON | Peak Asymmetry (As) |
---|---|---|---|---|
C18 (HSS T3) | 0.03 | 2.3 | 1.8 | 1.08 |
Pentafluorophenyl | 0.12 | 3.1 | 2.4 | 1.15 |
HILIC | 0.85 | 0.6* | 0.4* | 1.32 |
Chiral | 2.4 | 4.7 | 3.9 | 0.97 |
*Insufficient resolution for quantification
The exceptional co-elution characteristics allow DON-d1 to serve as a retention time anchor for native DON identification. When using high-resolution mass spectrometry (HRMS) in suspect screening modes, the <0.05 min retention time alignment between DON-d1 and native DON provides confirmatory evidence for DON identification beyond accurate mass matching [6] [7]. This dual-filter approach (mass + retention time) reduces false positives by 97% in complex feed matrices compared to mass-based identification alone.
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